1,2,4-Oxadiazole Regioisomer Exhibits ~10-Fold Higher Lipophilicity vs. 1,3,4-Oxadiazole Matched Pair
A systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole isomers across the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole regioisomer (present in the target compound) consistently shows approximately one order of magnitude higher lipophilicity (log D) relative to its 1,3,4-oxadiazole counterpart. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-isomer on these secondary parameters [1]. This fundamental regioisomeric divergence means that substituting a 1,2,4-oxadiazole scaffold with a 1,3,4-oxadiazole—a common strategy in lead optimization—will predictably alter log D by ~1 unit, with cascading effects on permeability, protein binding, and off-target liability.
| Evidence Dimension | Lipophilicity (log D) difference between regioisomers |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole regioisomer (target scaffold): higher log D (baseline) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer: ~1 order of magnitude lower log D |
| Quantified Difference | Approximately 10-fold difference in log D (~1 log unit) |
| Conditions | Matched molecular pair analysis across AstraZeneca corporate compound collection; log D measured at pH 7.4 |
Why This Matters
The ~10-fold lipophilicity difference directly impacts membrane permeability, oral absorption potential, and off-target promiscuity risk, making regioisomer selection a critical decision point in lead optimization that cannot be made arbitrarily.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
